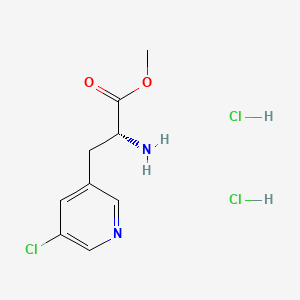

Methyl (R)-2-amino-3-(5-chloropyridin-3-yl)propanoate dihydrochloride

Description

Methyl (R)-2-amino-3-(5-chloropyridin-3-yl)propanoate dihydrochloride is a chiral amino acid ester derivative featuring a 5-chloropyridin-3-yl substituent. Its molecular structure includes a propanoate backbone esterified with a methyl group and a primary amine group at the α-position. The 5-chloro substitution on the pyridine ring likely influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(5-chloropyridin-3-yl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)8(11)3-6-2-7(10)5-12-4-6;;/h2,4-5,8H,3,11H2,1H3;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHSFJVRJBMYKG-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CN=C1)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=CN=C1)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(5-chloropyridin-3-yl)propanoate dihydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting material, 5-chloropyridine-3-carboxylic acid.

Amidation Reaction: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride and ammonia.

Reduction: The amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Formation of Dihydrochloride Salt: Finally, the methyl ester is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of Methyl ®-2-amino-3-(5-chloropyridin-3-yl)propanoate dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(5-chloropyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl ®-2-amino-3-(5-chloropyridin-3-yl)propanoate dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(5-chloropyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three structurally related molecules:

Key Observations :

- Substituent Effects: The target compound’s 5-chloropyridin-3-yl group contrasts with the 4-nitrophenyl group in and the imidazole in .

- Stereochemistry : Both the target and are chiral, but the target’s R-configuration differs from ’s S-configuration, which could influence biological activity or crystallization behavior.

- Salt Form : The dihydrochloride salt in the target and improves solubility in polar solvents compared to neutral esters like .

Physical and Chemical Properties

- Melting Point: has a melting point of 197°C, suggesting high thermal stability due to ionic interactions in the dihydrochloride salt.

- Hygroscopicity : is hygroscopic, a trait likely shared by the target due to the dihydrochloride formulation. Neutral analogs like or may lack this property .

- Nitro derivatives (e.g., ) may pose additional hazards due to explosive or toxic nitro groups .

Biological Activity

Methyl (R)-2-amino-3-(5-chloropyridin-3-yl)propanoate dihydrochloride is a compound with potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C9H13Cl2N2O2, with a molecular weight of approximately 232.12 g/mol. Its structure features a pyridine ring, which is known for contributing to various biological activities.

This compound exhibits several mechanisms of action:

- Neuroprotective Effects : Research indicates that this compound may protect against neurodegenerative processes by modulating oxidative stress pathways. It has been shown to influence the production of reactive oxygen species (ROS), which play a critical role in neuronal apoptosis .

- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, particularly in melanoma cell lines. It appears to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Neuroprotection in Parkinson's Disease Models : In a study evaluating dopaminergic neuronal precursor cells treated with neurotoxins, this compound demonstrated significant protective effects against cell death. The compound reduced ROS levels and preserved mitochondrial function, highlighting its potential for treating neurodegenerative diseases such as Parkinson's disease .

- Anticancer Efficacy in Melanoma : A series of experiments conducted on melanoma cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, indicating a shift towards cell death pathways in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.